What is the chemical structure of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
What is the chemical structure of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
An In-Depth Technical Guide to (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a versatile bifunctional molecule that merges the desirable electronic and photophysical properties of the naphthalene ring system with the unique reactivity of a vinylboronic acid. This strategic combination makes it a valuable building block in modern synthetic chemistry and a compelling component in the design of advanced functional materials. Its rigid, planar naphthalene moiety provides a well-defined structural scaffold and inherent fluorescence, while the (E)-vinylboronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions and as a recognition site for diol-containing biomolecules. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and key applications, with a focus on the underlying principles that govern its utility in Suzuki-Miyaura coupling and fluorescent sensing.
Chemical Structure and Physicochemical Properties
The structure of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is characterized by three key components: a naphthalene ring, an ethylene bridge with a defined trans or (E)-stereochemistry, and a boronic acid functional group (-B(OH)₂).
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Naphthalen-1-yl Group: This large, aromatic hydrocarbon system is responsible for the molecule's significant steric bulk and its characteristic fluorescence properties. It acts as a chromophore, absorbing and emitting light in the ultraviolet-visible spectrum.
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(E)-Vinyl Linker: The trans configuration of the double bond ensures a more linear and rigid molecular geometry compared to the cis isomer. This well-defined orientation is crucial for predictable outcomes in synthesis and for the specific spatial arrangement required in sensing applications.
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Boronic Acid Moiety: As a Lewis acid, the boronic acid group is the reactive center of the molecule. It can reversibly form cyclic esters with 1,2- and 1,3-diols, a property that is the cornerstone of its use in sensors.[1][2] Furthermore, it readily participates in the transmetalation step of various cross-coupling reactions.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₁BO₂ |
| Molecular Weight | 198.03 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Stereochemistry | (E)-isomer |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |
Spectroscopic Profile
The structural characterization of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
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¹H NMR: The proton NMR spectrum is the most informative for confirming the structure and stereochemistry. Key expected signals include:
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Two doublets in the vinylic region (typically δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 15-18 Hz), which is diagnostic of the (E)-alkene configuration.
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A complex multiplet pattern in the aromatic region (δ 7.4-8.2 ppm) corresponding to the seven protons of the naphthalene ring.
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A broad singlet for the two hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show distinct signals for the ten aromatic carbons of the naphthalene ring, the two vinylic carbons, and no signal for the carbon attached to boron, which is often difficult to observe due to quadrupolar relaxation.
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¹¹B NMR: The boron NMR spectrum should exhibit a single, broad resonance in the range of δ 28-33 ppm, characteristic of a trigonal planar boronic acid.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the molecular ion peak [M-H]⁻ or adducts, confirming the molecular weight.
Synthesis and Purification
The most common and efficient method for synthesizing (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is through the hydroboration of a terminal alkyne, specifically 1-ethynylnaphthalene. This approach offers excellent control over both regioselectivity (anti-Markovnikov addition) and stereoselectivity, yielding the desired (E)-isomer. The reaction is typically performed in two stages: initial formation of a stable boronate ester followed by hydrolysis.
Synthetic Pathway: Hydroboration of 1-Ethynylnaphthalene
The use of pinacolborane (HBpin) is favored in the first step as it generates (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid pinacol ester, a derivative that is stable to air and chromatography, simplifying purification.[3] Subsequent hydrolysis under mild acidic or basic conditions cleaves the pinacol protecting group to afford the target boronic acid.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-2-(2-(Naphthalen-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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To a dry, argon-purged flask, add 1-ethynylnaphthalene (1.0 eq.), pinacolborane (1.1 eq.), and a suitable anhydrous solvent (e.g., THF or toluene).
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Add the chosen hydroboration catalyst (e.g., a palladium or iron complex, typically 1-5 mol%).[3]
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Stir the reaction mixture at room temperature or gentle heat (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting alkyne is consumed.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pinacol ester as a stable solid.
Step 2: Hydrolysis to (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
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Dissolve the purified pinacol ester (1.0 eq.) in a biphasic solvent system, such as diethyl ether and water.
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Add a suitable reagent for hydrolysis, such as aqueous NaOH or HCl (2.0-3.0 eq.).
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Stir the mixture vigorously at room temperature for several hours until TLC indicates complete conversion.
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Separate the aqueous layer and wash the organic layer with water.
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Acidify the combined aqueous layers with 1M HCl until a precipitate forms (typically pH 2-3).
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Chemical Reactivity and Applications
The utility of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid stems from its dual functionality, enabling its use in both covalent bond formation and molecular recognition.
Application in Suzuki-Miyaura Cross-Coupling
Vinylboronic acids are excellent substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[4][5] In this context, (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid serves as a donor of the naphthalenylvinyl group, which can be coupled to a variety of aryl or vinyl halides and triflates. This reaction provides a direct and stereospecific route to complex conjugated systems containing the naphthalene fluorophore.
Causality of Experimental Choice: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/water). The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Fluorescent Sensing
Boronic acids are well-established receptors for saccharides and other diol-containing molecules.[1][2] The interaction involves the reversible formation of a five- or six-membered cyclic boronate ester. When the boronic acid is appended to a fluorophore like naphthalene, this binding event can trigger a change in the fluorescence output.
Sensing Mechanism: The fluorescence of the naphthalene moiety can be modulated upon diol binding. In many sensor designs, the unbound boronic acid acts as a photoinduced electron transfer (PET) quencher. The boron atom's empty p-orbital allows it to accept an electron from the excited-state fluorophore, quenching fluorescence. Upon binding a diol, the boron center transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in hybridization and coordination raises the energy of the boron's acceptor orbital, inhibiting the PET process and "turning on" the fluorescence.
Caption: Mechanism of a 'turn-on' fluorescent sensor for diols.
Stability, Handling, and Storage
Stability: Vinylboronic acids exhibit significantly greater stability against protodeboronation (cleavage of the C-B bond) compared to many arylboronic acids, especially under aqueous conditions.[6] This enhanced stability makes them robust reagents for reactions in protic solvents. However, like other boronic acids, they are susceptible to trimerization to form boroxines upon dehydration and can undergo oxidative degradation.
Handling:
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Use in a well-ventilated area or chemical fume hood.[7]
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.[7]
Storage:
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Store in a tightly sealed container to prevent moisture ingress and dehydration.
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Keep in a cool, dry place, with a recommended temperature of 2-8°C.
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For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Conclusion
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a powerful and versatile chemical tool whose value lies in the intelligent fusion of its constituent parts. Its robust (E)-vinylboronic acid moiety provides a reliable handle for stereospecific cross-coupling reactions, while the integrated naphthalene unit imparts useful photophysical properties for the development of fluorescent sensors. The synthetic accessibility and superior stability compared to other boronic acid classes further enhance its appeal. For researchers in medicinal chemistry, materials science, and chemical biology, this compound offers a unique opportunity to introduce a rigid, fluorescent, and reactive component into a wide array of molecular architectures.
References
- BenchChem. (2026). Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide. BenchChem Technical Support.
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- Organic Chemistry Portal.
- Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
- Sigma-Aldrich. Product Page for Vinylboronic acid MIDA ester.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(45), 25488-25509.
- Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of Fluorescence, 14(5), 549-559.
- Krempner, C., et al. Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
- Bemisderfer, K., & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid.
- Li, M., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Biosensors, 12(10), 861.
- Gunnlaugsson, T., et al. (2023).
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Enamine.
- Krempner, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(15), 4781-4795.
- Bemisderfer, K., & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid. PubMed.
- PubChem. Entry for 2-(Naphthalen-1-yl)phenylboronic acid.
- Sigma-Aldrich. Product Page for (2-Formylnaphthalen-1-yl)boronic acid.
- Plenio, H., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1834-1838.
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